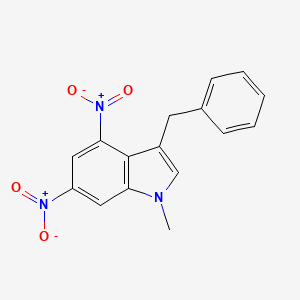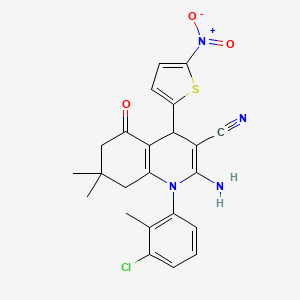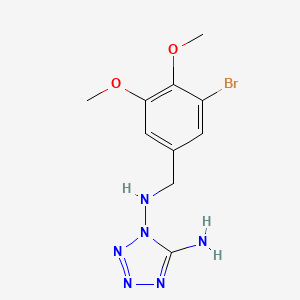
2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide
説明
2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide (DCD) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCD is a small molecule that can be easily synthesized and has been shown to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide is not fully understood, but it is thought to act by binding to specific proteins and modulating their activity. One proposed mechanism involves the binding of 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide to the active site of enzymes, thereby inhibiting their activity. Another proposed mechanism involves the binding of 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide to specific domains on proteins, thereby altering their conformation and activity.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of lipid biosynthesis. One study found that 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide can inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. Other studies have shown that 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide can modulate the activity of proteins involved in the regulation of gene expression.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide in lab experiments is its small size and ease of synthesis. 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide can be easily modified to create analogs with different properties, allowing for the exploration of its potential therapeutic applications. However, one limitation of using 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide is its potential toxicity and lack of specificity. 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide has been shown to have cytotoxic effects in certain cell lines, and its effects on non-target proteins and pathways are not fully understood.
将来の方向性
There are several potential future directions for research involving 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide. One area of interest is the development of 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide analogs with improved specificity and potency for certain targets. Another area of interest is the exploration of 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide's potential therapeutic applications, particularly in the treatment of cancer and other diseases involving dysregulated lipid metabolism. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide and its effects on non-target proteins and pathways.
科学的研究の応用
2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases. One study found that 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide can inhibit the activity of a protein called p300/CBP-associated factor (PCAF), which is involved in the development of certain cancers. Other studies have shown that 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide can modulate the activity of enzymes involved in the biosynthesis of certain lipids.
特性
IUPAC Name |
2,4-dichloro-N-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O/c1-20(2)10-12-5-3-4-6-14(12)18(16(20)11-23)24-19(25)15-8-7-13(21)9-17(15)22/h3-9H,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCDKPKAUVJGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4328663.png)



![methyl 2-benzyl-7-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328701.png)
![methyl 2-benzyl-7-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328707.png)
![ethyl 6-({(1,3-benzodioxol-5-ylmethyl)[(4-fluorophenyl)sulfonyl]amino}methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328708.png)
![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)


![N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide](/img/structure/B4328720.png)
![10-[2-(3,4-diethoxyphenyl)ethyl]-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328725.png)
![methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)
![2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)